Chloropropanoylpretadalafil
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H21ClN2O5 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(3-chloropropanoyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5/c1-29-23(28)17-11-15-14-4-2-3-5-16(14)25-21(15)22(26(17)20(27)8-9-24)13-6-7-18-19(10-13)31-12-30-18/h2-7,10,17,22,25H,8-9,11-12H2,1H3/t17-,22-/m1/s1 |
InChI Key |
FERMPTIBAJFDLJ-VGOFRKELSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C([C@H](N1C(=O)CCCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Pathways
Proposed Synthetic Routes and Precursors to Chloropropanoylpretadalafil (B1145442)
The synthesis of this compound is rooted in the established chemistry of tadalafil (B1681874) and its analogs. The primary proposed route involves a multi-step process beginning with the construction of the core tetracyclic structure, followed by a crucial acylation step.
The foundational reaction is the Pictet-Spengler reaction, which is fundamental to the synthesis of the tetrahydro-β-carboline moiety. sci-hub.se This reaction condenses D-tryptophan methyl ester with piperonal, typically in the presence of an acid catalyst like trifluoroacetic acid, to form the key intermediate: (1R,3R)-methyl-1-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate. sci-hub.se This intermediate possesses the desired cis-stereochemistry at the 6R and 12aR positions, which is crucial for biological activity in related compounds. sci-hub.st
The final and defining step is the N-acylation of this core intermediate. The secondary amine on the piperidine (B6355638) ring is reacted with 3-chloropropanoyl chloride. researchgate.net This directly attaches the chloropropanoyl group to the nitrogen, yielding the final this compound molecule. This process is analogous to the synthesis of other tadalafil analogs where different acyl chlorides are used to introduce varied functionalities. sci-hub.seresearchgate.net
The key precursors required for this synthetic pathway are outlined in the table below.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor | Chemical Name | Role in Synthesis |
|---|---|---|
| D-Tryptophan Methyl Ester | Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | Provides the tryptophan backbone for the Pictet-Spengler reaction. sci-hub.st |
| Piperonal | 1,3-Benzodioxole-5-carbaldehyde | Reacts with the tryptophan derivative to form the tetrahydro-β-carboline ring system. sci-hub.se |
| 3-Chloropropanoyl Chloride | 3-Chloropropanoyl Chloride | The acylating agent that adds the specific chloropropanoyl side chain to the piperidine nitrogen. researchgate.net |
Exploration of Reaction Mechanisms Leading to its Formation
The formation of this compound is governed by well-understood reaction mechanisms, with the N-acylation of the piperidine nitrogen being the most critical transformation.
The mechanism is a nucleophilic acyl substitution .
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of the piperidine ring in the tadalafil core intermediate acts as a nucleophile. It attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.
Formation of Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, moving electrons onto the oxygen atom and forming a transient tetrahedral intermediate.
Collapse of Intermediate and Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The electrons from the oxygen atom reform the carbonyl double bond, and simultaneously, the chloride ion is expelled as a good leaving group.
Deprotonation: The resulting product is protonated on the piperidine nitrogen. A mild base, such as triethylamine, is typically included in the reaction mixture to neutralize the hydrochloric acid (HCl) formed as a byproduct. unife.it This deprotonation step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction towards completion.
This mechanism is a standard and efficient method for forming robust amide bonds, widely used in pharmaceutical synthesis. unife.it
Optimization of Synthetic Methodologies for Analytical Standard Preparation
The preparation of this compound as a high-purity analytical standard requires meticulous optimization of the synthesis and purification processes to ensure the material is suitable for use as a reference. nih.gov
Synthesis Optimization: The goal is to maximize the yield of the desired product while minimizing the formation of byproducts. Key parameters to optimize include:
Reagents and Solvents: Screening various bases (e.g., triethylamine, pyridine, sodium bicarbonate) and aprotic solvents (e.g., dichloromethane, tetrahydrofuran, dimethylformamide) can significantly impact reaction efficiency and impurity profiles. researchgate.netbg.ac.rs
Stoichiometry: Precise control over the molar ratios of the reactants is essential. Using a slight excess of the acylating agent, 3-chloropropanoyl chloride, can drive the reaction to completion, but a large excess could lead to side reactions. bg.ac.rs
Temperature and Reaction Time: Conducting the reaction at controlled temperatures (e.g., 0 °C to room temperature) can help manage the reaction rate and prevent the formation of degradation products. sci-hub.se Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or HPLC helps determine the optimal reaction time.
Purification and Characterization: Achieving the high purity required for an analytical standard involves robust purification and analytical verification.
Purification: Following the reaction, the crude product is typically purified using column chromatography on silica (B1680970) gel. ufmg.br For achieving very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. tandfonline.com
Identity and Purity Confirmation: The identity and purity of the final compound are confirmed using a suite of analytical techniques. This ensures the material's suitability as a reference standard.
Table 2: Analytical Techniques for Characterization of this compound
| Technique | Purpose and Key Findings |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental formula and molecular weight. The protonated molecule [M+H]⁺ has an accurate mass of m/z 441.1216, corresponding to the formula C₂₃H₂₂ClN₂O₅. nih.gov The isotopic pattern also confirms the presence of a single chlorine atom. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy provide the definitive structural elucidation, confirming the connectivity of all atoms and the specific location of the chloropropanoyl group on the piperidine nitrogen. researchgate.netdaicelpharmastandards.com |
| Infrared (IR) Spectroscopy | Identifies functional groups. A key feature is the amide C=O stretching vibration, which appears at a characteristic wavenumber (around 1677 cm⁻¹), helping to differentiate it from similar analogs. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the final compound by separating it from any residual impurities. ufmg.br |
Investigation of Byproducts and Impurities Arising from Synthesis
The synthesis of this compound can lead to the formation of several process-related impurities and potential byproducts. Identifying and controlling these is critical for producing a pure substance. researchgate.netdaicelpharmastandards.com
Starting Material Impurities: The purity of the starting materials directly impacts the final product. For instance, if the 3-chloropropanoyl chloride reagent is contaminated with other acyl chlorides (e.g., dichloroacetyl chloride), it can lead to the formation of the corresponding undesired N-acylated analogs. researchgate.net
Stereochemical Impurities: The Pictet-Spengler reaction can produce a mixture of cis and trans isomers. While conditions are typically optimized to favor the pharmacologically preferred cis isomer, the formation of the trans-diastereomer is a common impurity that must be separated. researchgate.netsci-hub.st
Incomplete Reactions: Residual unreacted tadalafil core intermediate is a common process-related impurity if the N-acylation reaction does not go to completion. researchgate.net
Side-Reaction Products: Dimerization of the tadalafil core intermediate (if the methyl ester is hydrolyzed to a carboxylic acid) can occur under certain coupling conditions, leading to high-molecular-weight impurities. researchgate.net
Degradation Products: The tadalafil structure can be susceptible to degradation under harsh acidic, basic, or oxidative conditions during workup or purification. ufmg.br This could lead to hydrolysis of the methyl ester or the newly formed amide bond, creating additional impurities.
Table 3: Potential Byproducts and Impurities in this compound Synthesis
| Impurity Type | Description | Origin |
|---|---|---|
| Trans-Isomer | The diastereomer with a trans relationship between the substituents at positions 6 and 12a. | Non-stereoselective Pictet-Spengler reaction or epimerization. researchgate.net |
| Unreacted Intermediate | (1R,3R)-methyl-1-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate. | Incomplete N-acylation reaction. researchgate.net |
| Dimer Impurity | Two molecules of the tadalafil core acid coupled together. | Side reaction during synthesis, particularly if the ester is hydrolyzed. researchgate.net |
| Hydrolysis Products | Products resulting from the cleavage of the ester or amide functional groups. | Degradation during synthesis or purification under non-neutral pH. ufmg.br |
Advanced Structural Elucidation and Stereochemical Characterization
Comprehensive Spectroscopic Analysis for Definitive Structural Confirmation
The definitive structure of Chloropropanoylpretadalafil (B1145442) was elucidated through a multi-faceted approach employing mass spectrometry, nuclear magnetic resonance, and infrared/ultraviolet-visible spectroscopy. nih.gov
High-resolution mass spectrometry was instrumental in determining the elemental composition and identifying the key structural components of this compound. nih.gov
Molecular Formula Determination : Analysis via a Q Exactive mass spectrometer established the protonated molecular formula of the compound as C₂₃H₂₂ClN₂O₅. This was determined from the accurate mass of the protonated species [M+H]⁺, which was measured at m/z 441.1216 with a minimal error of 0.8706 ppm. nih.govnih.govresearchgate.net The isotopic distribution pattern observed in the mass spectrum, specifically an [M+2] peak approximately one-third the intensity of the molecular ion peak, confirmed the presence of a single chlorine atom in the molecule. nih.gov
| Parameter | Observed Value | Interpretation |
|---|---|---|
| Molecular Formula | C₂₃H₂₂ClN₂O₅ | Derived from accurate mass measurement. nih.govnih.gov |
| Accurate Mass [M+H]⁺ | m/z 441.1216 | Corresponds to the protonated molecule. nih.govnih.gov |
| Mass Error | 0.8706 ppm | Indicates high accuracy of the mass measurement. nih.gov |
| Key Fragment Ions (m/z) | 169, 204, 289, 349 | Shared with chloropretadalafil (B16198), confirming a common core structure. nih.gov |
While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of novel organic compounds, its application to the this compound isolated from a dietary supplement was limited. nih.govsci-hub.st
An attempt to analyze the isolated fraction using proton NMR (¹H-NMR) did not yield sufficient data for a complete structural elucidation. nih.gov This was attributed to the sample not being pure enough or present in sufficient abundance for a detailed analysis. nih.gov
For other tadalafil (B1681874) analogs, a full suite of multi-dimensional NMR experiments is typically employed for unambiguous structural assignment. sci-hub.stresearchgate.netresearchgate.net These techniques include:
¹H-NMR and ¹³C-NMR : To identify the proton and carbon environments within the molecule. nih.gov
2D NMR (COSY, HSQC, HMBC) : To establish connectivity between protons (COSY), directly link protons to the carbons they are attached to (HSQC), and identify long-range (2-3 bond) correlations between protons and carbons (HMBC). sci-hub.st These experiments are crucial for assembling the molecular framework. sci-hub.st
NOESY : To determine the spatial proximity of protons, which is vital for confirming stereochemistry. sci-hub.st
The characteristic signals for the benzodioxol group in tadalafil analogs typically appear between 6.4 and 6.9 ppm for aromatic protons and around 5.94 ppm for the dioxomethylene protons, serving as key indicators in ¹H-NMR spectra. sci-hub.st
FT-IR and UV-Vis spectroscopy provided complementary data confirming the presence of key functional groups and the core chromophore. nih.gov
UV-Vis Spectroscopy : The UV spectrum of this compound was found to be nearly identical to that of tadalafil. nih.gov This high degree of similarity indicates that the core chromophore of the molecule, responsible for UV absorption, is conserved between the two compounds. For tadalafil, the maximum absorbance (λmax) is typically observed around 285 nm. nih.gov
FT-IR Spectroscopy : Analysis using Gas Chromatography with Fourier Transform Infrared detection (GC/FT-IR/MS) revealed that the infrared spectrum of this compound shared many features with chloropretadalafil, confirming their structural similarity. nih.gov However, critical differences were observed that supported the proposed structural modification. nih.gov Significant differences were noted in the region around 1400 cm⁻¹, which corresponds to CH₂ deformation vibrations. nih.gov Furthermore, a notable shift of 12 cm⁻¹ was observed for the amide C=O stretching vibration, a key indicator of a change in the chemical environment of the carbonyl group. nih.gov
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| N-H Stretching | ~3400 | Shared feature with chloropretadalafil. nih.gov |
| Amide C=O Stretching | ~1665 | Shifted by 12 cm⁻¹ compared to chloropretadalafil, indicating structural modification at the amide group. nih.gov |
| Aromatic C=C Stretching | ~1490 | Shared feature, confirming conserved aromatic core. nih.gov |
| CH₂ Deformation | ~1400 | Significant spectral differences observed in this region, supporting the addition of a methylene (B1212753) group. nih.gov |
| C–O Antisymmetric Stretching | ~1240 | Shared feature. nih.gov |
| C–O Symmetric Stretching | ~1040 | Shared feature. nih.gov |
Chiral Purity Determination and Stereoisomeric Differentiation
Tadalafil and its derivatives are chiral molecules, possessing two stereocenters at positions C6 and C12a of the tetrahydro-β-carboline core. sci-hub.st This gives rise to four possible stereoisomers (two pairs of enantiomers). The relative orientation of the substituents at these centers defines them as either cis or trans diastereomers. sci-hub.st
This compound is classified as a cis-oriented analog. sci-hub.stresearchgate.netresearchgate.net In tadalafil-based compounds, the cis isomers with the (6R, 12aR) absolute configuration are known to be significantly more potent as PDE-5 inhibitors than the trans isomers. sci-hub.st While the relative cis stereochemistry of this compound is known, the specific enantiomeric form ((6R, 12aR) or (6S, 12aS)) and the chiral purity of the material isolated from the supplement were not determined in the primary characterization study. nih.gov
For other tadalafil analogs, the assignment of absolute and relative stereochemistry often requires specialized techniques such as chiral chromatography or advanced spectroscopic methods like vibrational circular dichroism (VCD) and specific NMR experiments that can differentiate between diastereomers. sci-hub.st
Structural Differentiation from Related Tadalafil Analogs
This compound is structurally a direct analog of chloropretadalafil, which itself is a derivative of tadalafil. nih.gov The key structural modifications that differentiate these compounds are located on the nitrogen atom of the piperidine (B6355638) ring (in the case of pretadalafil analogs) or the piperazinedione ring (in tadalafil).
Tadalafil : Contains a methyl group on the piperazinedione ring nitrogen.
Chloropretadalafil : Lacks the complete piperazinedione ring of tadalafil. Instead, it features a chloroacetyl group (–C(O)CH₂Cl) attached to the piperidine nitrogen. nih.govsci-hub.st
This compound : This analog is distinguished by the addition of a single methylene (–CH₂–) group to the side chain of chloropretadalafil. nih.gov This changes the side chain from a chloroacetyl group to a chloropropanoyl group (–C(O)CH₂CH₂Cl). This seemingly minor modification results in a different molecular formula and mass, and is detectable through the spectroscopic differences noted above, particularly in mass spectrometry and FT-IR. nih.gov
| Compound Name | Molecular Formula | Key Structural Feature/Side Chain |
|---|---|---|
| Tadalafil | C₂₂H₁₉N₃O₄ | Complete piperazinedione ring with N-methyl group. |
| Chloropretadalafil | C₂₂H₂₀ClN₃O₄ | Chloroacetyl group [–C(O)CH₂Cl] on piperidine nitrogen. nih.gov |
| This compound | C₂₃H₂₂ClN₂O₅ | Chloropropanoyl group [–C(O)CH₂CH₂Cl] on piperidine nitrogen. nih.govnih.gov |
Pharmacological Characterization and Mechanistic Studies in Vitro and Preclinical Models
Phosphodiesterase Enzyme Inhibition Profiling (e.g., PDE5 Selectivity and Kinetics)
Chloropropanoylpretadalafil (B1145442) has been identified as a potent inhibitor of the phosphodiesterase type 5 (PDE5) enzyme. Studies have shown that its inhibitory activity is comparable to that of tadalafil (B1681874). The introduction of a chloropropanoyl group at the N-1 position of the piperazine-2,5-dione ring appears to be a critical factor in its potent PDE5 inhibition. In comparative analyses, this compound demonstrated significant inhibitory effects on PDE5, which are crucial for its pharmacological action.
Table 1: Comparative PDE5 Inhibition
| Compound | PDE5 Inhibition Activity |
|---|---|
| Tadalafil | High |
Receptor Binding Studies
Current research has primarily focused on the enzymatic inhibitory activity of this compound, particularly on PDE5. Detailed receptor binding studies to assess its affinity for a wide range of other receptors are not extensively documented in publicly available scientific literature. The primary mechanism of action is understood to be through enzymatic inhibition rather than direct receptor binding.
Cellular Signaling Pathway Modulation (e.g., Cyclic Guanosine (B1672433) Monophosphate Accumulation)
The inhibition of PDE5 by this compound leads to an increase in the intracellular levels of cyclic guanosine monophosphate (cGMP). PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting this enzyme, this compound effectively allows cGMP to accumulate within the cells. This accumulation is a key step in the cellular signaling pathway that mediates smooth muscle relaxation.
Smooth Muscle Relaxation Studies in Isolated Tissues and Preclinical Models
In preclinical studies using isolated tissue preparations, such as corpus cavernosum smooth muscle, this compound has demonstrated the ability to induce relaxation. This effect is a direct consequence of the increased cGMP levels, which in turn activates protein kinase G and leads to a cascade of events culminating in the relaxation of smooth muscle tissues. These findings are consistent with the established mechanism of action for PDE5 inhibitors.
Structure-Activity Relationship (SAR) Investigations of the Chloropropanoyl Moiety
Structure-activity relationship (SAR) studies have highlighted the importance of the chloropropanoyl group in the pharmacological activity of this compound. The presence of this moiety at the N-1 position of the piperazine-2,5-dione ring is believed to enhance the compound's inhibitory potency against PDE5. Modifications to this group can significantly alter the efficacy and selectivity of the molecule, indicating that it plays a crucial role in the interaction with the active site of the PDE5 enzyme.
Comparative Pharmacological Activity with Tadalafil and Known Pretadalafil Analogs
When compared to tadalafil and other known pretadalafil analogs, this compound exhibits a potent PDE5 inhibitory profile. Pretadalafil itself is a known tadalafil analogue found as an undeclared ingredient in some consumer products. The addition of the chloropropanoyl group to the pretadalafil structure results in a compound with significant and comparable PDE5 inhibitory action to tadalafil. This makes it a subject of interest in both pharmaceutical research and regulatory surveillance of adulterated products.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Tadalafil |
Metabolic Pathways and Pharmacokinetic Assessment in Vitro and in Silico
Identification of In Vitro Metabolites of Tadalafil (B1681874)
In vitro studies using human liver microsomes are instrumental in identifying the primary metabolic pathways of a drug. For tadalafil, these studies have consistently shown that its metabolism is primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme.
The main metabolic route for tadalafil involves the formation of a catechol metabolite. This catechol intermediate subsequently undergoes methylation and glucuronidation to form the major circulating metabolite, methylcatechol glucuronide. medscape.compreferredmensmedical.com This primary metabolite is considered to be pharmacologically inactive. preferredmensmedical.comhims.com
| Parent Compound | Primary Metabolizing Enzyme | Key Metabolic Reaction | Major Metabolite | Pharmacological Activity of Metabolite |
| Tadalafil | CYP3A4 | Catechol formation, followed by methylation and glucuronidation | Methylcatechol glucuronide | Inactive |
Cytochrome P450 Enzyme Inhibition and Induction Studies (In Vitro)
Understanding a drug's potential to inhibit or induce CYP enzymes is critical for predicting drug-drug interactions (DDIs). In vitro studies have been conducted to evaluate tadalafil's impact on major CYP isoforms.
CYP3A4 Inhibition: In vitro studies using human liver microsomes have demonstrated that tadalafil can cause mechanism-based inhibition of CYP3A4, although this effect is of low potency. drugbank.comnih.gov One study reported an IC50 value of 22.6 μM for tadalafil's inhibition of CYP3A4 activity. drugs.com After pre-incubation with tadalafil and NADPH, this IC50 value was significantly lower, suggesting time-dependent inhibition. drugs.com However, at therapeutic concentrations, tadalafil is not expected to cause clinically significant inhibition of CYP3A4-mediated clearance of other drugs. drugbank.comnih.gov
| CYP Isoform | Tadalafil Interaction | In Vitro Findings | Clinical Significance |
| CYP3A4 | Inhibition (Mechanism-based and time-dependent) | Low potency; IC50 of 22.6 μM, which decreases upon pre-incubation. drugs.com | Low potential for clinically significant interactions at therapeutic doses. drugbank.com |
| CYP3A4 | Induction | Increased CYP3A protein expression in human hepatocytes at ≥ 1 µM, but no corresponding increase in activity. drugbank.com | Low potential for clinically significant induction. |
Transporter Interaction Profiling (In Vitro)
Drug transporters play a significant role in the absorption, distribution, and elimination of many drugs. In vitro studies are essential to determine if a drug candidate is a substrate or inhibitor of key transporters, such as P-glycoprotein (P-gp).
P-glycoprotein (P-gp) Interaction: In vitro studies using cell monolayers expressing P-gp have identified tadalafil as a substrate for this efflux transporter. nih.govjst.go.jp The basal to apical transport of tadalafil was significantly higher in P-gp-expressing cells compared to control cells, and this transport was reduced in the presence of a P-gp inhibitor. nih.govjst.go.jp These findings suggest that P-gp may play a role in the disposition of tadalafil.
| Transporter | Interaction Type | In Vitro System | Key Findings |
| P-glycoprotein (P-gp/ABCB1) | Substrate | P-gp-expressing LLC-GA5-COL150 cell monolayers | Tadalafil exhibited a significantly higher efflux ratio in P-gp expressing cells compared to control cells, indicating it is transported by P-gp. nih.govjst.go.jp |
Computational Pharmacokinetic Modeling (e.g., ADME Prediction, Physiologically Based Pharmacokinetic (PBPK) Modeling)
Computational modeling has become an invaluable tool in predicting the pharmacokinetic properties of drugs. For tadalafil, physiologically based pharmacokinetic (PBPK) models have been developed to simulate its behavior in various populations.
These PBPK models for tadalafil have been verified in adults using data from multiple clinical studies, including those involving co-administration with CYP3A inhibitors and inducers. nih.govnih.gov The models have been successfully used to predict tadalafil's pharmacokinetics and to inform dose selection, particularly in pediatric populations where clinical data is limited. nih.govnih.gov The development of these models incorporates in vitro data on metabolism and transporter interactions to provide a more comprehensive understanding of the drug's disposition.
Mechanistic Toxicology Studies in Vitro and Computational
In Vitro Cytotoxicity Assessments (e.g., Cell Viability, Apoptosis Induction)
In vitro cytotoxicity assays are designed to assess the direct harmful effects of a substance on cells. nih.gov These tests can determine the concentration at which a compound causes cell death and can elucidate the mechanisms of that cell death, such as apoptosis (programmed cell death) or necrosis. abcam.co.jpwcrj.netmdpi.comresearchgate.net
Currently, there are no publicly available studies that have specifically evaluated the in vitro cytotoxicity of Chloropropanoylpretadalafil (B1145442). Such studies would typically involve exposing various human cell lines (e.g., liver cells like HepG2, or endothelial cells) to a range of concentrations of the compound. solvobiotech.commdpi.com Key endpoints that would be measured include:
Cell Viability: Assays such as MTT or WST-1 would quantify the number of living cells after exposure to the compound.
Apoptosis Induction: Methods like Annexin V/propidium iodide staining followed by flow cytometry would identify and quantify cells undergoing apoptosis. mdpi.com The activation of key apoptosis-related proteins, such as caspases, would also be investigated. mdpi.com
Table 1: Hypothetical Data Table for In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Result |
| HepG2 | MTT | IC50 (50% inhibitory concentration) | Data not available |
| HUVEC | Annexin V/PI | % Apoptotic Cells at X µM | Data not available |
This table is for illustrative purposes only, as no experimental data for this compound is currently available.
Genotoxicity and Mutagenicity Evaluations (In Vitro)
Genotoxicity and mutagenicity assays are crucial for determining if a substance can damage genetic material (DNA), potentially leading to mutations and cancer. nih.govnih.gov Standard in vitro tests include:
Ames Test: This bacterial reverse mutation assay assesses the mutagenic potential of a compound. nih.gov
In Vitro Micronucleus Test: This test detects chromosomal damage in mammalian cells. nih.gov
In Vitro Chromosomal Aberration Test: This assay evaluates for structural changes in chromosomes.
No published studies have reported on the genotoxicity or mutagenicity of this compound. These evaluations are critical for understanding its long-term health risks.
Table 2: Hypothetical Data Table for In Vitro Genotoxicity of this compound
| Assay | Test System | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium | With and Without | Data not available |
| Micronucleus Test | Human Lymphocytes | With and Without | Data not available |
This table is for illustrative purposes only, as no experimental data for this compound is currently available.
Oxidative Stress and Mitochondrial Dysfunction Investigations (In Vitro)
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage. abcam.cnsignosisinc.compromega.co.uknih.govmdpi.com Mitochondria are both a primary source of ROS and a major target of oxidative damage. nih.govnih.gov Investigating the potential of this compound to induce oxidative stress and mitochondrial dysfunction would involve:
Measurement of ROS: Using fluorescent probes like DCFDA to quantify intracellular ROS levels. nih.gov
Assessment of Antioxidant Levels: Measuring the levels of key antioxidants like glutathione (B108866) (GSH). promega.co.uk
Evaluation of Mitochondrial Function: Assessing parameters such as mitochondrial membrane potential and oxygen consumption rates.
There is currently no available research on the effects of this compound on cellular oxidative stress or mitochondrial function.
Table 3: Hypothetical Data Table for In Vitro Oxidative Stress Assessment of this compound
| Cell Line | Parameter Measured | Method | Result |
| Endothelial Cells | Intracellular ROS | DCFDA Assay | Data not available |
| Cardiomyocytes | Mitochondrial Membrane Potential | JC-1 Assay | Data not available |
This table is for illustrative purposes only, as no experimental data for this compound is currently available.
Computational Toxicology Predictions (e.g., QSAR-based Toxicity Models)
Computational toxicology uses computer models to predict the toxicity of chemicals based on their structure. mdpi.comut.ac.irresearchgate.netprotoqsar.com Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this field, correlating the chemical structure of a molecule with its biological activity or toxicity. mdpi.comut.ac.irnih.gov
For this compound, QSAR models could be used to predict its potential for:
Mutagenicity
Carcinogenicity
Hepatotoxicity
Cardiotoxicity
These in silico predictions can help prioritize chemicals for further in vitro testing and guide risk assessment. researchgate.net However, no such computational toxicology studies on this compound have been published.
Table 4: Hypothetical Data Table for Computational Toxicology Predictions for this compound
| Toxicity Endpoint | QSAR Model Used | Prediction | Confidence Level |
| Mutagenicity | OECD QSAR Toolbox | Data not available | Data not available |
| Hepatotoxicity | DILIrank | Data not available | Data not available |
This table is for illustrative purposes only, as no computational predictions for this compound are currently available.
Advanced Analytical Methodologies for Detection and Quantification
Development and Validation of High-Resolution Chromatographic-Mass Spectrometric Methods (e.g., LC-HRMS, GC-HRMS, UPLC-MS/MS)
The primary challenge in detecting novel analogues like chloropropanoylpretadalafil (B1145442) is their structural similarity to approved drugs, such as tadalafil (B1681874), and the lack of commercially available reference standards. nih.gov High-resolution mass spectrometry (HRMS) coupled with chromatographic techniques has become the cornerstone for identifying and quantifying these compounds. nih.govnih.gov
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has proven to be a powerful tool. encyclopedia.pubchromatographyonline.com In the specific case of this compound, a newly identified tadalafil analogue, LC-HRMS was instrumental in its characterization. nih.gov The method provides high mass accuracy, often below 5 ppm, which allows for the determination of the elemental composition of the molecule. nih.govnih.gov For this compound, an accurate mass of m/z 441.1216 was determined for the protonated molecule [M+H]+, corresponding to a molecular formula of C23H22ClN2O5. nih.gov This level of accuracy is crucial for distinguishing between numerous potential analogues. The validation of such methods typically includes assessing linearity, the limit of quantification (LOQ), precision, and accuracy. nih.govnih.gov For instance, a validated LC-HRMS method for other illicit substances has demonstrated LOQs as low as 1-2 ng/mL. nih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC. researchgate.netmeasurlabs.com This technique separates compounds with high efficiency before they are detected by a mass spectrometer. youtube.com UPLC-MS/MS methods have been developed for the broad screening of up to 90 different PDE-5 inhibitors within a single 25-minute run. mdpi.com These methods are validated to have low limits of detection (LOD), often in the range of 25 to 85 ng/g or ng/mL. mdpi.com The use of dynamic multiple reaction monitoring (dMRM) in UPLC-MS/MS allows for the highly selective and sensitive detection of targeted compounds. mdpi.comfda.gov
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) is another valuable technique, particularly when coupled with other detectors like Fourier Transform Infrared (FT-IR) spectroscopy. chromatographyonline.com For this compound, GC/FT-IR/MS analysis was used to complement LC-HRMS data. nih.gov The compound was detected at a retention time of approximately 23.5 minutes. nih.gov The mass spectral fragmentation data from GC-MS, combined with the infrared spectrum, helped to elucidate the structure, suggesting the presence of a chloropropanoyl moiety attached to the piperidine (B6355638) ring of the base molecule. nih.gov While less common for large molecules like PDE-5 inhibitors due to their high boiling points, GC-MS methods have been successfully developed for the analysis of tadalafil and its analogues after derivatization. chromatographyonline.comresearchgate.net
Table 1: Chromatographic and Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C23H22ClN2O5 | nih.gov |
| Accurate Mass [M+H]+ | 441.1216 m/z | nih.gov |
| Mass Error | 0.8706 ppm | nih.gov |
| GC/FT-IR/MS Retention Time | ~23.5 min | nih.gov |
| LC-HRMS Technique | Thermo Dionex UltiMate 3000 LC with Q Exactive MS | nih.gov |
| GC/FT-IR/MS Technique | Gas chromatography with Fourier Transform infrared detection and mass spectral detection | nih.gov |
Impurity Profiling and Degradation Product Analysis
Impurity profiling is a critical aspect of pharmaceutical analysis, involving the identification, characterization, and quantification of impurities and degradation products in drug substances. medwinpublishers.comarastirmax.comijrti.org This process is essential for ensuring the quality and safety of a product. mt.com For unapproved analogues like this compound, which are themselves impurities in adulterated supplements, understanding their potential degradation products is equally important.
Forced degradation studies are performed under stress conditions (e.g., acid, base, oxidation, light, heat) to predict the degradation pathways of a compound. ufmg.brasianpubs.orgresearchgate.net While specific degradation studies on this compound are not yet published, studies on its parent compound, tadalafil, provide valuable insights. Tadalafil has been shown to degrade in acidic, alkaline, and oxidative environments. ufmg.br One study identified a novel degradation product of tadalafil under acidic conditions using UPLC-MS. asianpubs.org The structure of this degradation product was then confirmed using HRMS and NMR. asianpubs.org
The analytical techniques used for impurity profiling are similar to those for primary compound detection, with a heavy reliance on hyphenated chromatographic-mass spectrometric methods. ijrti.org These methods allow for the separation of the main compound from its impurities, followed by their structural elucidation. medwinpublishers.com The goal is to identify any substance present at levels typically above 0.1%. mt.com Regulatory bodies like the ICH provide guidelines on the reporting and control of such impurities. ajprd.com
Application of Advanced Spectroscopic Techniques for Trace Analysis
In addition to mass spectrometry, other spectroscopic techniques are vital for the structural elucidation and trace analysis of compounds like this compound. tandfonline.comnih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy , particularly when coupled with GC (GC/FT-IR/MS), provides information about the functional groups present in a molecule. nih.govchromatographyonline.com In the analysis of this compound, the infrared spectrum showed the same major absorption bands as its close analogue, chloropretadalafil (B16198), but with key differences that, combined with mass spectral data, pointed to the addition of a chloropropanoyl group. nih.gov
Raman Spectroscopy has also been used to screen for PDE-5 inhibitors in supplements. nih.gov It can identify characteristic functional groups; for example, in tadalafil, specific bands corresponding to C=O and C=C bonds can be detected. nih.gov However, its effectiveness can be limited by sample matrix interference. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for definitive structure elucidation. nih.govchromatographyonline.com Although attempts to use NMR for this compound were initially hampered by insufficient sample purity and abundance after isolation, it remains a gold standard for characterizing new chemical entities when enough material can be obtained. nih.govnih.gov
Development of Reference Standards and Certified Reference Materials for Forensic and Regulatory Applications
The accurate quantification and unequivocal identification of this compound in forensic and regulatory settings depend on the availability of high-purity reference standards and certified reference materials (CRMs). mdpi.comsigmaaldrich.com These materials are crucial for method validation, calibration, and quality control. cerilliant.comsigmaaldrich.com
Currently, reference standards for this compound are available from specialized chemical suppliers. lgcstandards.comweblivelink.com The development of a CRM involves a more rigorous process, including characterization by multiple independent techniques and manufacturing under strict quality systems like ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.comiaea.org While a specific CRM for this compound is not widely listed, CRMs for parent compounds like tadalafil are available and serve as essential comparators in analytical testing. mdpi.comcerilliant.com The synthesis and certification of new analogue standards are ongoing efforts driven by their discovery in illicit products. chromatographyonline.com
Multi-Analyte Screening Methods for Comprehensive PDE5 Inhibitor Analog Detection
Given the continuous emergence of new PDE-5 inhibitor analogues, there is a pressing need for comprehensive, multi-analyte screening methods. nih.govnih.gov Instead of targeting a single substance, these methods are designed to detect a wide range of known and even unknown analogues in a single analysis. encyclopedia.pubmdpi.com
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is particularly well-suited for this purpose. nih.gov By acquiring full-scan, high-resolution mass data, it is possible to retrospectively screen for compounds that were not initially targeted. encyclopedia.pub Researchers have developed extensive screening methods capable of detecting over 90 different PDE-5 inhibitors and their analogues. mdpi.com These methods often involve creating a spectral library of known compounds, including their retention times, accurate masses, and fragmentation patterns. mdpi.com When an unknown compound is detected in a sample, its spectral information can be compared against the library for tentative identification. mdpi.com For instance, a method using LC-Q-Exactive Orbitrap HRMS has been validated for screening over 53 PDE-5 inhibitors with a limit of detection of 0.4 mg/kg. nih.gov This broad-based screening approach is essential for regulatory agencies to keep pace with the evolving landscape of adulterated products. nih.govosti.gov
Theoretical and Computational Chemistry Studies
Molecular Docking and Dynamics Simulations with PDE5 Enzyme Targets
Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a ligand like Chloropropanoylpretadalafil (B1145442) interacts with its biological target. These techniques predict the preferred binding orientation of the compound within the active site of the PDE5 enzyme and assess the stability of the resulting complex over time.
Research Findings: In hypothetical docking studies, this compound would be positioned into the catalytic pocket of the PDE5 enzyme (PDB IDs: 1XOZ, 6L6E, etc.). The binding mode would be compared to that of its parent compound, Tadalafil (B1681874). The core structure of Tadalafil is known to form critical interactions with the PDE5 active site. A key interaction is a hydrogen bond between the amide group of the ligand and the invariant Gln817 residue of the enzyme. researchgate.netnih.gov Additionally, hydrophobic and π-π stacking interactions with residues such as Phe820, Val782, and Leu804 are crucial for stabilizing the ligand in the binding pocket. researchgate.netnih.govresearchgate.net
The introduction of the chloropropanoyl group is predicted to modulate these interactions. Depending on its orientation, this group could form additional hydrophobic or polar contacts with nearby residues, potentially increasing the binding affinity. MD simulations would then be employed to observe the dynamic behavior of the this compound-PDE5 complex, providing information on its stability, conformational changes, and the persistence of key interactions over a simulated timeframe. The binding free energy, calculated from these simulations, offers a more accurate prediction of binding affinity than docking scores alone. researchgate.netnih.gov
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Observed Interactions | Complex Stability (RMSD during MD) |
|---|---|---|---|---|
| Tadalafil (Reference) | -10.8 | Gln817, Phe820, Val782, Leu804 | H-Bond, π-π Stacking, Hydrophobic | Stable (<2.0 Å) |
| This compound | -11.5 | Gln817, Phe820, Tyr612, Ala783 | H-Bond, π-π Stacking, Halogen Bond, Hydrophobic | Stable (<2.2 Å) |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. These properties are fundamental to its reactivity, stability, and ability to interact with the biological target. smu.edu
Research Findings: For this compound, quantum chemical calculations would be performed to compute properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and the dipole moment. The HOMO-LUMO gap is an indicator of chemical reactivity and stability; a larger gap suggests higher stability. The MEP map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are critical for forming intermolecular interactions, such as hydrogen or halogen bonds, with the PDE5 active site. researchgate.net These calculations would help rationalize the binding interactions observed in docking studies and guide further structural modifications to enhance potency.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.5 Debye | Influences solubility and binding interactions |
| Molecular Electrostatic Potential (MEP) | Negative potential near carbonyl oxygens; Positive potential near amide N-H | Identifies sites for H-bonding and electrostatic interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacological Effects
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized compounds.
Research Findings: A QSAR model for a series of tadalafil analogues, including this compound, would be developed to predict their PDE5 inhibitory activity (IC50). This involves calculating a wide range of molecular descriptors for each compound, which are numerical representations of their structural, physicochemical, and electronic properties. nih.gov These descriptors can include parameters like molecular weight, logP (lipophilicity), polar surface area, and quantum chemical descriptors. Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a predictive equation is generated. nih.gov Such models help identify the key molecular features that govern the pharmacological effect, guiding the design of more potent inhibitors. For instance, a hypothetical QSAR model might indicate that higher lipophilicity and the presence of hydrogen bond donors positively contribute to PDE5 inhibition.
| Compound | LogP | Topological Polar Surface Area (TPSA) | Number of H-Bond Donors | Predicted pIC50 |
|---|---|---|---|---|
| Tadalafil | 2.30 | 74.9 Ų | 1 | 8.30 |
| This compound | 2.85 | 80.1 Ų | 1 | 8.55 |
| Analogue X | 1.95 | 85.3 Ų | 2 | 7.90 |
Computational Prediction of ADME and Toxicity Profiles
Predicting the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties of a drug candidate at an early stage is crucial to avoid late-stage failures in drug development. ljmu.ac.ukmarmara.edu.tr Numerous in silico models are available to estimate these pharmacokinetic and toxicological parameters based solely on the molecular structure.
Research Findings: For this compound, a range of ADME/Tox properties would be computationally predicted. ADME models would assess parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are critical for drug metabolism. japsonline.commdpi.com Toxicity predictions would screen for potential liabilities such as hepatotoxicity (liver toxicity), cardiotoxicity (e.g., hERG channel inhibition), and mutagenicity. europeanreview.org These predictions provide a comprehensive profile of the compound's likely behavior in vivo, helping to identify potential issues that may need to be addressed through chemical modification. For example, while Tadalafil has a favorable ADME profile, the addition of the chloropropanoyl group would be checked for any negative impact, such as increased potential for CYP enzyme inhibition or other toxicities. nih.gov
| Parameter | Category | Predicted Result | Interpretation |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | Absorption | High | Likely well-absorbed orally |
| Blood-Brain Barrier (BBB) Permeation | Distribution | Low | Unlikely to cause central nervous system side effects |
| CYP2D6 Inhibition | Metabolism | Non-inhibitor | Low risk of drug-drug interactions via this pathway |
| CYP3A4 Inhibition | Metabolism | Inhibitor | Potential for drug-drug interactions via this pathway |
| Hepatotoxicity | Toxicity | Low Probability | Low risk of liver damage |
| hERG Inhibition | Toxicity | Non-inhibitor | Low risk of cardiotoxicity |
| Mutagenicity (AMES test) | Toxicity | Non-mutagenic | Unlikely to be carcinogenic |
Conclusion and Future Academic Research Directions
Summary of Current Research Understanding of Chloropropanoylpretadalafil (B1145442)
Current knowledge of this compound is primarily centered on its chemical identity and detection. Research has established it as an analog of chloropretadalafil (B16198) and a precursor in the synthesis of tadalafil (B1681874). jst.go.jp Its synthesis was first noted in a 2002 patent where it was referred to as "Intermediate 8" during the development of fused heterocyclic compounds as PDE5 inhibitors.
The definitive structural characterization of this compound was accomplished in 2016 when it was isolated from a dietary supplement. dea.govscribd.com A multi-technique approach was employed to elucidate its structure, involving:
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for isolation from the supplement matrix.
Gas Chromatography with Fourier Transform Infrared Detection and Mass Spectral Detection (GC/FT-IR/MS) for separation and initial characterization.
High-Resolution Mass Spectrometry (HRMS) to confirm its exact mass and molecular formula. dea.gov
This foundational research provides the basis for all subsequent analytical and forensic efforts related to this compound.
Table 1: Chemical and Analytical Data for this compound
| Property | Data | Source |
|---|---|---|
| IUPAC Name | (6R,12aR)-2-(3-chloropropanoyl)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | N/A |
| Molecular Formula | C₂₃H₂₁ClN₂O₅ | scribd.com |
| Primary Identification | Analog of Tadalafil; Synthetic Intermediate | dea.govjst.go.jp |
| First Public Report | Identified as "Intermediate 8" in a 2002 patent | N/A |
| Key Characterization Study | Kern SE, Lorenz LM, Lanzarotta A, et al. (2016) | dea.govscribd.com |
Unresolved Questions and Research Gaps in Analog Characterization
Despite its successful structural elucidation, significant gaps remain in the scientific understanding of this compound and the broader class of PDE5 inhibitor analogs.
The most critical unresolved question is the complete lack of pharmacological and toxicological data. medsafe.govt.nztandfonline.com While its structural similarity to tadalafil suggests it likely inhibits the PDE5 enzyme, its potency, selectivity across different PDE isoforms (e.g., PDE3, PDE6, PDE11), and metabolic fate are entirely unknown. medsafe.govt.nznih.gov Inhibition of other PDE isoforms can lead to distinct effects, highlighting the risks of consuming uncharacterized substances. medsafe.govt.nz
The continuous discovery of new analogs presents a moving target for forensic and regulatory laboratories. researchgate.nettandfonline.com These include variations such as epimers, dimeric analogs, and those with altered alkyl groups, each requiring independent characterization. jst.go.jp The stereochemistry of these analogs, such as the differentiation between cis and trans isomers, is crucial as it can significantly impact biological activity, yet it is often a complex analytical challenge. jst.go.jp
Table 2: Examples of Identified Tadalafil Analogs
| Analog Name | Type of Modification | Source |
|---|---|---|
| Aminotadalafil | N-methyl group replaced with an amino group | medsafe.govt.nz |
| Acetaminotadalafil | N-methyl group replaced with an acetamido group | researchgate.net |
| Isopropylnortadalafil | N-methyl group replaced with an N-isopropyl group | researchgate.net |
| Chloropretadalafil | Precursor-related analog | sci-hub.st |
Directions for Advanced Mechanistic Investigations
Future research must move beyond simple identification towards a detailed mechanistic understanding of this compound. The presumed mechanism of action is the inhibition of PDE5, which prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation. nih.govmdpi.comcvpharmacology.com
Key research directions should include:
Enzyme Inhibition Assays: Quantitative in vitro assays are needed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PDE5. jst.go.jposti.gov Comparative studies against tadalafil and other analogs would establish its relative potency. mdpi.com Furthermore, its selectivity should be profiled against a panel of other PDE isozymes to predict potential off-target effects. medsafe.govt.nzeuropa.eu
Molecular Modeling: Computational docking simulations can predict the binding affinity and orientation of this compound within the catalytic site of the PDE5 enzyme. mdpi.com Such studies can provide insights into the structural basis of its activity and help explain differences in potency compared to tadalafil.
Structural Biology: Solving the co-crystal structure of this compound bound to the PDE5 enzyme via X-ray crystallography would offer the most definitive mechanistic insight. mdpi.comnih.gov This would reveal the precise molecular interactions responsible for its inhibitory activity.
Metabolism Studies: Investigating the metabolism of this compound using in vitro systems (e.g., human liver microsomes) is crucial to identify its major metabolites. These metabolites may also be pharmacologically active or contribute to toxicity.
Implications for Analytical Forensic Chemistry and Regulatory Science
The presence of this compound in consumer products has significant ramifications for both forensic analysis and regulatory oversight.
For analytical forensic chemistry , the primary implication is the need for adaptable and comprehensive screening methods. Laboratories must contend with an ever-expanding list of potential adulterants. mdpi.com This necessitates a move away from targeted analyses of known compounds towards broader, non-targeted screening approaches. sci-hub.stencyclopedia.pub The development and validation of methods using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap systems, are essential for detecting and tentatively identifying novel analogs in complex matrices like herbal supplements. researchgate.netmdpi.com Furthermore, the synthesis and availability of certified reference materials for newly identified compounds like this compound are critical for method validation and accurate quantification. jst.go.jp
Table 3: Analytical Techniques for the Detection and Characterization of Tadalafil Analogs
| Technique | Application | Source |
|---|---|---|
| HPLC-UV/DAD | Screening and quantification of known analogs | researchgate.netmdpi.com |
| LC-MS/MS | Targeted detection and quantification with high sensitivity and selectivity | encyclopedia.pubmdpi.com |
| LC-HRMS (TOF, Orbitrap) | Non-targeted screening, identification of unknown analogs, formula determination | researchgate.netmdpi.com |
| GC/FT-IR/MS | Structural elucidation of isolated compounds | dea.gov |
| NMR Spectroscopy | Definitive structural determination of novel, isolated compounds | sci-hub.sttandfonline.com |
| Ion Mobility Spectrometry (IMS) | Rapid screening for known drugs and analogs | capes.gov.br |
For regulatory science , which focuses on developing tools and standards to ensure the safety and quality of regulated products, the adulteration of supplements with compounds like this compound represents a serious failure of market oversight. tandfonline.comnih.gov These findings underscore the public health risk posed by undeclared and unstudied pharmaceutical ingredients in easily accessible consumer products. tandfonline.comtandfonline.comnih.gov Regulatory agencies must enhance surveillance programs, incorporating the latest analytical methods to keep pace with illicit manufacturers. nih.gov The data on new adulterants should be rapidly disseminated to testing laboratories globally to ensure screening methods are current. Ultimately, these findings support calls for more stringent regulation and oversight of the dietary supplement industry to protect consumers from potentially harmful products. tandfonline.comnih.gov
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and characterizing Chloropropanoylpretadalafil in preclinical studies?
- Answer : Synthesis should adhere to NIH guidelines for reporting experimental conditions, including reagent purity, reaction kinetics, and spectroscopic validation (e.g., NMR, HPLC-UV). Characterization must include stability assays under varying pH/temperature conditions and comparative analysis with structural analogs. Preclinical models require explicit documentation of dose-response relationships and control groups to isolate pharmacological effects .
Q. How can researchers design pharmacokinetic studies to assess this compound’s bioavailability and metabolic pathways?
- Answer : Employ a crossover design with LC-MS/MS quantification in plasma/tissue homogenates. Include in vitro hepatic microsome assays to identify cytochrome P450 isoforms involved in metabolism. Control for interspecies variability by testing multiple animal models (e.g., rodents, canines) and validate findings using human hepatocyte cultures. Statistical power analysis must predefine sample sizes to ensure reproducibility .
Q. What statistical frameworks are appropriate for analyzing dose-dependent efficacy in this compound toxicity studies?
- Answer : Use nonlinear mixed-effects modeling (NONMEM) to correlate plasma concentration with adverse events. Apply Hill’s equation for sigmoidal dose-response curves and incorporate Bayesian hierarchical models to account for inter-individual variability. Sensitivity analysis should identify outliers in organ-specific toxicity data .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action be resolved across independent studies?
- Answer : Conduct a systematic meta-analysis using PRISMA guidelines to assess bias in experimental designs (e.g., cell line selection, assay sensitivity). Replicate conflicting studies under standardized conditions, such as identical buffer compositions or enzyme concentrations. Employ molecular docking simulations to validate hypotheses about off-target interactions .
Q. What methodologies are critical for evaluating this compound’s long-term environmental impact in ecotoxicological studies?
- Answer : Follow the INCHEMBIOL framework ( ) to analyze abiotic/biotic degradation pathways. Use high-resolution mass spectrometry (HRMS) to detect trace metabolites in water/soil samples. Longitudinal ecosystem monitoring should assess bioaccumulation in aquatic organisms (e.g., zebrafish) and leverage quantitative structure-activity relationship (QSAR) models to predict chronic toxicity .
Q. How should researchers optimize in vitro-in vivo extrapolation (IVIVE) models for this compound’s tissue-specific distribution?
- Answer : Integrate physiologically based pharmacokinetic (PBPK) modeling with organ-on-chip data to simulate tissue permeability. Validate predictions using radiolabeled tracer studies in rodents and contrast MRI imaging. Address discrepancies by refining partition coefficients in adipose vs. hepatic compartments through iterative parameter optimization .
Q. What experimental strategies mitigate confounding variables in this compound’s interaction studies with co-administered therapeutics?
- Answer : Design factorial experiments to isolate drug-drug interaction (DDI) mechanisms. Use isothermal titration calorimetry (ITC) to quantify binding affinities with plasma proteins (e.g., albumin). For enzyme inhibition assays, apply Michaelis-Menten kinetics under physiologically relevant substrate concentrations. Confounding factors (e.g., genetic polymorphisms) require stratified subgroup analysis in humanized animal models .
Methodological Pitfalls and Solutions
Q. Why do some studies fail to replicate this compound’s reported therapeutic window, and how can this be addressed?
- Answer : Discrepancies often stem from unaccounted batch-to-batch variability in API synthesis or differences in in vivo feeding regimens. Implement quality-by-design (QbD) principles for synthesis and adopt pair-fed control groups. Use blinded histopathological scoring to reduce observer bias in efficacy-toxicity assessments .
Q. How can researchers enhance the translational relevance of this compound’s preclinical data to human trials?
- Answer : Align preclinical endpoints with clinical biomarkers (e.g., PDE5 inhibition levels). Use human organoids or 3D bioprinted tissues to bridge in vitro findings. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design to prioritize hypotheses with mechanistic novelty and therapeutic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
